1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate
Overview
Description
1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo[4,5]-furo[3,2-c]pyridin-8-ylamine succinate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Variability and Properties
- Research on compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) has highlighted the diverse chemical properties and biological activities these compounds can exhibit, including spectroscopic properties, structures, and biological activities. This underscores the potential for compounds with complex heterocyclic structures to have a range of applications in materials science and biological research (Boča, Jameson, & Linert, 2011).
Biological Activities of Heterocyclic Compounds
- Coumarin and oxadiazole derivatives are known for their wide range of biological activities, which could suggest that similarly structured compounds, like the one , might also exhibit diverse pharmacological properties. These activities include anti-diabetic, anti-viral, antimicrobial, and anticancer effects (Jalhan et al., 2017).
Pharmacological Importance of Isoquinoline Derivatives
- Isoquinoline derivatives have been extensively studied for their pharmacological importance, indicating the potential therapeutic applications of compounds with related heterocyclic frameworks. These studies reveal the biological potentials such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, and anti-Alzheimer’s disease activities of isoquinoline and its synthetic derivatives (Danao et al., 2021).
Chemical Inhibitors and Drug Development
- The development of chemical inhibitors targeting specific enzymes, such as cytochrome P450 isoforms, showcases the importance of structural specificity in drug development. Compounds with targeted action can lead to the development of new drugs with minimized side effects. This highlights the potential research applications of complex molecules in identifying new therapeutic targets and designing specific inhibitors (Khojasteh et al., 2011).
properties
IUPAC Name |
butanedioic acid;1,2,4-trimethyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.C4H6O4/c1-8-7-16(3)9(2)13-11-6-10(15)4-5-12(11)17-14(8)13;5-3(6)1-2-4(7)8/h4-6,8-9H,7,15H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUPBCMZBZOJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C2=C1OC3=C2C=C(C=C3)N)C)C.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine succinate | |
CAS RN |
1228070-78-7 | |
Record name | Butanedioic acid, compd. with 1,2,3,4-tetrahydro-1,2,4-trimethylbenzofuro[3,2-c]pyridin-8-amine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228070-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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